

# Characterization of Flutamide impurity B (4'-Nitro-3'-(trifluoromethyl)acetanilide)

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## Compound of Interest

Compound Name:	4'-Nitro-3'-(trifluoromethyl)acetanilide
Cat. No.:	B133661

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## Characterization of Flutamide Impurity B: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of Flutamide impurity B, chemically known as **4'-Nitro-3'-(trifluoromethyl)acetanilide**. It offers a comparative analysis with impurities found in other nonsteroidal anti-androgen drugs, supported by available experimental data and detailed analytical methodologies. This document is intended to assist researchers and professionals in drug development and quality control in understanding and managing impurities in anti-androgen therapies.

## Introduction to Flutamide and its Impurities

Flutamide is a non-steroidal anti-androgen drug primarily used in the treatment of prostate cancer.<sup>[1][2]</sup> It functions by competitively inhibiting the androgen receptor, thereby preventing androgens like testosterone from binding and stimulating the growth of prostate cancer cells.<sup>[1]</sup> The synthesis and degradation of Flutamide can lead to the formation of various impurities, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. One such critical impurity is Flutamide impurity B.

Flutamide Impurity B (**4'-Nitro-3'-(trifluoromethyl)acetanilide**) is a known process-related impurity of Flutamide.<sup>[3]</sup> Its presence in the final drug product is strictly regulated by pharmacopeial standards.

## Physicochemical Properties

A summary of the known physicochemical properties of Flutamide impurity B is presented in Table 1. For comparison, properties of the parent drug, Flutamide, are also included.

Property	Flutamide Impurity B	Flutamide
IUPAC Name	N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide	2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Synonyms	Flutamide Related Compound B, 4'-Nitro-3'-(trifluoromethyl)acetanilide	Eulexin, Sch 13521
CAS Number	393-12-4	13311-84-7
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> N <sub>2</sub> O <sub>3</sub> <sup>[4]</sup>	C <sub>11</sub> H <sub>11</sub> F <sub>3</sub> N <sub>2</sub> O <sub>3</sub> <sup>[5]</sup>
Molecular Weight	248.16 g/mol <sup>[4]</sup>	276.21 g/mol <sup>[5]</sup>
Melting Point	108 °C or 123 °C <sup>[6][7]</sup>	111.5-112.5 °C <sup>[5]</sup>
Solubility	DMSO (Slightly), Methanol (Slightly) <sup>[6]</sup>	9.45 mg/L in water <sup>[5]</sup>

Note: Conflicting data exists for the melting point of Flutamide Impurity B, with sources reporting either 108 °C or 123 °C.

## Analytical Characterization

The identification and quantification of Flutamide impurity B are crucial for the quality control of Flutamide. Various analytical techniques are employed for its characterization.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the separation and quantification of Flutamide and its impurities.

[1]

Experimental Protocol (General Method for Flutamide and Impurities):

- Column: Reversed-phase C8 or C18 column (e.g., Knauer Eurosphere C8, 150 mm x 4.6 mm, 5  $\mu$ m).[8]
- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 29% (v/v) methanol, 38% (v/v) acetonitrile, and 33% (v/v) potassium dihydrogen phosphate buffer (50 mM), pH 3.2).[8] Another reported mobile phase is 0.05 M phosphate buffer pH 4.0 - acetonitrile (50:50, v/v). [9]
- Flow Rate: 1.0 mL/min.[8]
- Detection: UV detection at a wavelength of 226.4 nm or 240 nm.[8][9]
- Injection Volume: 25  $\mu$ L.[8]

This method is capable of separating Flutamide from its impurities, allowing for their individual quantification.

## Spectroscopic Techniques

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for the structural elucidation of impurities.

- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity, aiding in its identification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the chemical structure of the impurity, confirming the arrangement of atoms within the molecule.

While specific spectral data for Flutamide Impurity B is not widely available in public literature, commercial suppliers of this reference standard confirm its characterization using these techniques.[4]

## Comparison with Other Anti-Androgen Impurities

A comparison of Flutamide impurity B with known impurities of other non-steroidal anti-androgen drugs provides a broader context for impurity profiling in this therapeutic class.

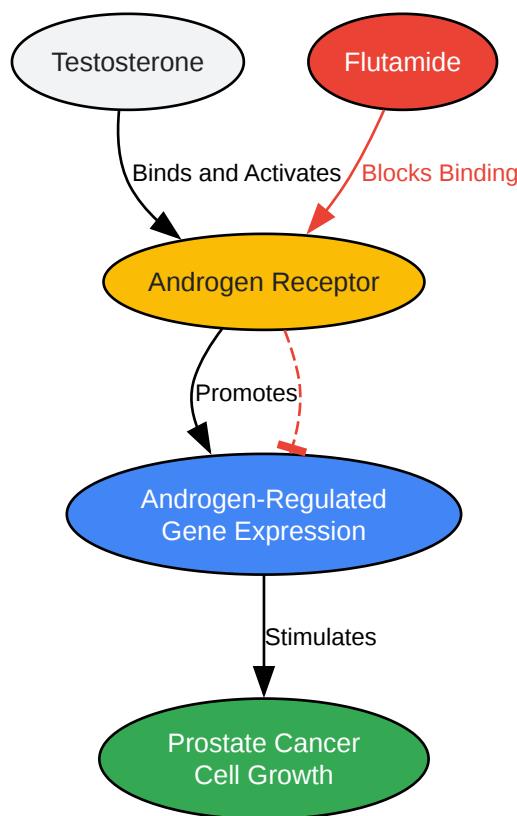
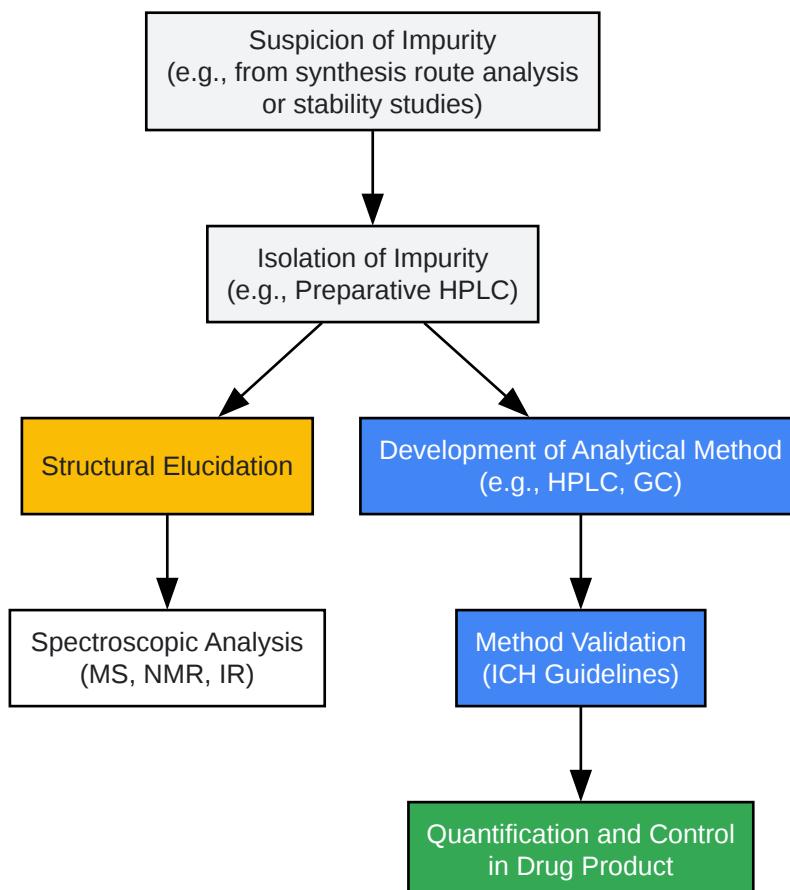
Drug	Common Impurities	Analytical Techniques for Impurity Profiling
Bicalutamide	Process-related impurities (e.g., Bicalutamide EP Impurity A, B, C, D, etc.), degradation products, and stereoisomeric variants.[1][10]	HPLC, LC-MS, GC, UV-Vis Spectroscopy, ICP-MS.[10]
Nilutamide	Process-related impurities (e.g., Nilutamide impurity A, B, C, D).[11][12]	HPLC, LC-MS.
Enzalutamide	Process-related impurities (e.g., Enzal-2, Enzal-2A) and degradation products.[13][14]	UHPLC, LC-MS, NMR.[13][15]

The analytical strategies for impurity profiling across these drugs are broadly similar, relying heavily on chromatographic separation coupled with spectroscopic identification.

## Visualizing Experimental Workflows and Pathways

### Logical Workflow for Impurity Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a pharmaceutical impurity like Flutamide impurity B.



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